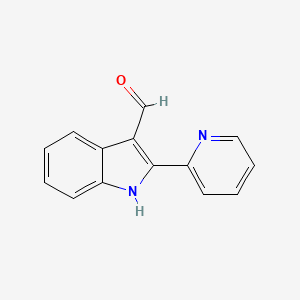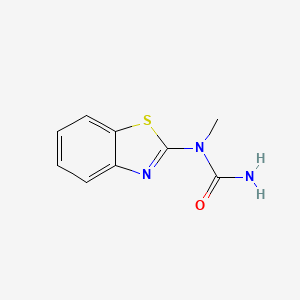
2-(piridin-2-il)-1H-indol-3-carbaldehído
Descripción general
Descripción
2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Aplicaciones Científicas De Investigación
2-(pyridin-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the formation of collagen, a key component in fibrotic diseases .
Biochemical Pathways
Related compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may interfere with the collagen synthesis pathway.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities, suggesting that they may have a beneficial effect in the treatment of fibrotic diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with indole derivatives under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyridin-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole moiety, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(pyridin-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 2-(pyridin-2-yl)-1H-indole-3-methanol.
Substitution: Halogenated derivatives of 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Shares the pyridine moiety but has a pyrimidine ring instead of an indole ring.
2-(pyridin-2-yl)benzimidazole: Contains a benzimidazole ring instead of an indole ring.
2-(pyridin-2-yl)quinoline: Features a quinoline ring in place of the indole ring.
Uniqueness
2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is unique due to the combination of the pyridine and indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Propiedades
IUPAC Name |
2-pyridin-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZBEOQXCOMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390657 | |
| Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-08-7 | |
| Record name | 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-Chloro-3-(2-methylpropoxy)propyl]pyrrolidine](/img/structure/B1622021.png)
![4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyryl chloride](/img/structure/B1622022.png)







